2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide
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Description
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 3,5-dimethoxyphenyl group have been found to target reactive oxygen species (ros) generation in cancer cells . This suggests that the compound might also interact with ROS or related pathways.
Mode of Action
Similar compounds have been found to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that the compound might interact with its targets to increase ROS levels, leading to apoptosis in cancer cells.
Biochemical Pathways
The compound may affect the glutathione metabolism pathway, as similar compounds have been found to modulate the expression of genes involved in this pathway . This can lead to an increase in ROS levels and subsequent apoptosis in cancer cells.
Pharmacokinetics
The compound’s predicted boiling point is 5366±600 °C , and its predicted density is 1.306±0.06 g/cm3 . These properties might influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Based on the potential targets and mode of action, the compound might increase ros levels in cancer cells, leading to apoptosis .
Properties
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-5-15-6-8-17(9-7-15)26(2)33(27,28)20-10-11-32-21(20)23-24-22(25-31-23)16-12-18(29-3)14-19(13-16)30-4/h6-14H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPRLCPNQITJEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.